![molecular formula C16H18O3 B14348104 3-[2-(Benzyloxy)phenoxy]propan-1-OL CAS No. 97431-86-2](/img/structure/B14348104.png)
3-[2-(Benzyloxy)phenoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Benzyloxy)phenoxy]propan-1-OL is an organic compound with the molecular formula C16H18O3 It is a derivative of propanol, featuring a benzyloxy group and a phenoxy group attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenoxy]propan-1-OL typically involves the reaction of 2-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Benzyloxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the primary alcohol group.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[2-(Benzyloxy)phenoxy]propanal or 3-[2-(Benzyloxy)phenoxy]propanoic acid.
Reduction: Formation of 3-[2-(Benzyloxy)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Benzyloxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The primary alcohol group can undergo oxidation or reduction, further modulating its chemical properties .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-1-propanol: Similar structure but lacks the phenoxy group.
1,2-Propanediol, 3-phenoxy-: Contains a phenoxy group but differs in the position of the hydroxyl groups.
2-amino-3-(benzyloxy)propan-1-ol: Contains an amino group instead of a phenoxy group.
Uniqueness
3-[2-(Benzyloxy)phenoxy]propan-1-OL is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
97431-86-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C16H18O3/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
InChI Key |
TZTDOXFGCLSSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


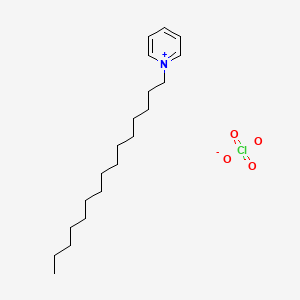
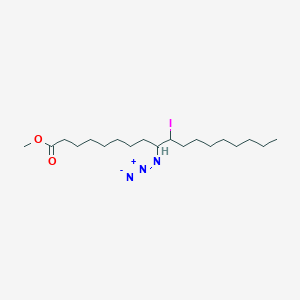

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)


![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
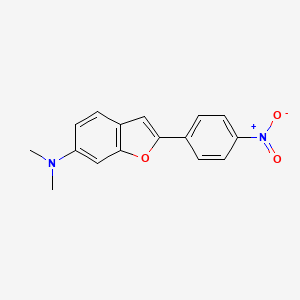
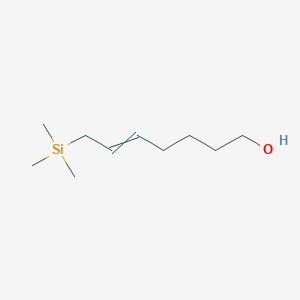
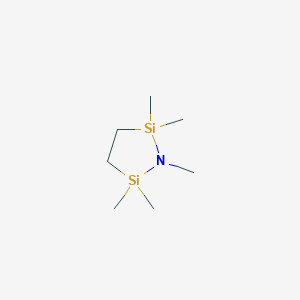
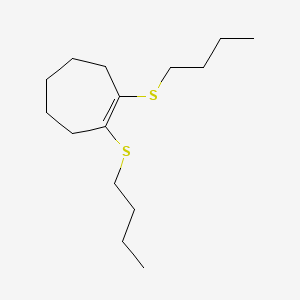
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
